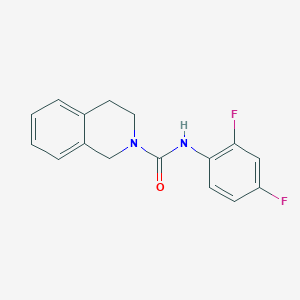![molecular formula C14H12ClN3OS B5761287 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in the early 2000s by Pfizer, and has since been the subject of numerous scientific studies. CP-690,550 has shown promising results in preclinical and clinical trials, and is currently being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide works by selectively inhibiting the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. JAK3 plays a key role in the signaling pathways involved in immune response, and its inhibition can lead to suppression of the immune system and reduction of inflammation. This compound has been shown to be highly selective for JAK3, with minimal activity against other members of the JAK family.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including suppression of T-cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of B-cell development. It has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has several advantages for use in lab experiments, including its high selectivity for JAK3 and its ability to suppress the immune system and reduce inflammation. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide. One area of interest is the potential use of this drug in combination with other immunosuppressive agents, such as methotrexate, to improve efficacy in the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to better understand the long-term effects of this compound on the immune system and its potential for use in the treatment of other diseases beyond autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide involves several steps, beginning with the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridyl chloride. This intermediate is then reacted with N-aminocarbonylsulfenyl chloride to form the corresponding N-[(5-chloro-2-pyridinyl)amino]carbonothioyl chloride. The final step involves the reaction of this intermediate with 3-methylbenzamide to form this compound.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide has been extensively studied for its immunosuppressive properties, and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a key role in the signaling pathways involved in immune response. By inhibiting JAK activity, this compound can suppress the immune system and reduce inflammation.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDATJCZZMSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

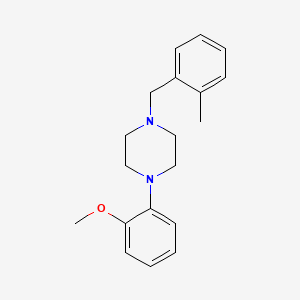
![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
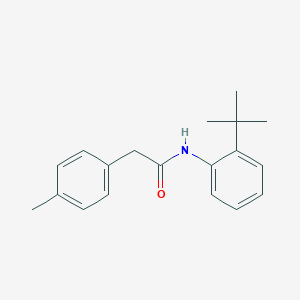


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)

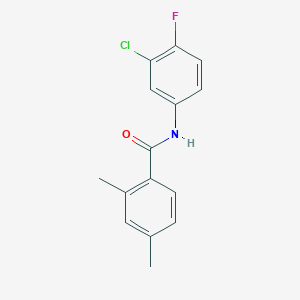

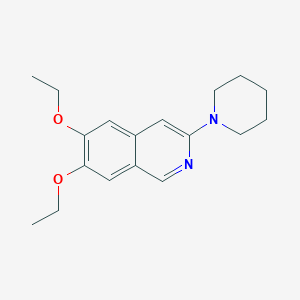
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)

